

The Synthesis of 1,2-Azaborines: A Historical and Technical Guide

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Compound of Interest

Compound Name: 1,2-Azaborine

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The journey of **1,2-azaborine** synthesis is a compelling narrative of chemical ingenuity, spanning from early, high-temperature methodologies to the sophisticated, mild, and modular techniques of the modern era. This guide provides an in-depth exploration of the key milestones, experimental protocols, and quantitative data that define the history of this unique heterocyclic scaffold, a promising benzene isostere in medicinal chemistry and materials science.

Early Explorations: The Dawn of 1,2-Azaborine Chemistry

The story of monocyclic **1,2-azaborines** begins in the early 1960s with the pioneering work of Dewar and White. These initial syntheses, while groundbreaking, often required harsh reaction conditions and offered limited scope.

In 1962, Dewar and Marr reported the first synthesis of a monocyclic azaborine.^[1] Their approach involved the reduction of a nitrothiophene derivative followed by condensation and subsequent desulfurization with Raney nickel at high temperatures.^[2] Shortly after, in 1963, White reported a synthesis of a less substituted **1,2-azaborine** via the dehydrogenation of a saturated precursor using a palladium catalyst.^[1] These early methods, while foundational, were hampered by their reliance on extreme temperatures and the limited availability of starting materials.^[2]

The Ring-Closing Metathesis Revolution: A Paradigm Shift

The turn of the 21st century marked a significant turning point in **1,2-azaborine** synthesis with the introduction of ring-closing metathesis (RCM) by Ashe and coworkers in 2000.^[1] This milder and more efficient approach sparked renewed interest in the field.^[2] The Ashe group developed a protocol involving the ring-closing metathesis of allyl aminoboranes using Grubbs' catalyst, followed by an oxidation step to yield the aromatic **1,2-azaborine**.^{[1][2]} This methodology provided a reliable route to a variety of **1,2-azaborine** derivatives in high yields.^[1]

Building upon this work, the Liu group extended the RCM strategy to synthesize **1,2-azaborines** with various substituents at the boron atom.^[2] They developed a one-pot, two-step sequence of RCM followed by oxidation, which improved the isolated yield compared to methods requiring the isolation of the intermediate.^[3]

Modern Modular Approaches: Expanding the Chemical Space

More recently, a focus on modularity and efficiency has led to the development of novel synthetic strategies that allow for the construction of multi-substituted **1,2-azaborines** from simple, readily available starting materials. A significant advancement in this area is the use of a ring-opening/6 π -electrocyclization cascade. This method, which can be performed as a one-pot reaction, involves the reaction of cyclopropyl imines or ketones with dibromoboranes.^{[4][5]}
^{[6][7]} This approach is highly versatile, scalable, and tolerates a wide range of functional groups, opening up new avenues for the synthesis of diverse **1,2-azaborine** libraries for applications in drug discovery and materials science.^{[4][5][6][7]}

Key Synthetic Strategies: A Visual Overview

The evolution of **1,2-azaborine** synthesis can be visualized through the progression of its core synthetic strategies.



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Caption: Evolution of **1,2-Azaborine** Synthetic Strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for representative **1,2-azaborine** synthesis methods, allowing for a direct comparison of their efficiencies and conditions.

| Method | Starting Materials | Key Reagents | Temperature (°C) | Yield (%) | Reference |
|----------------------|--|-------------------------|----------------------|---------------------|-----------|
| Dewar & Marr (1962) | Nitrothiophene derivative, Phenyl dichloroborane | Sn, HCl, Raney Nickel | High (not specified) | Not specified | [1] |
| White (1963) | Saturated BN-heterocycle | Palladium catalyst | High (not specified) | Not specified | [1] |
| Ashe RCM (2000) | Allyltributyltin, BCl ₃ , Allylethylamine | Grubbs' Catalyst, DDQ | 35 | 86 | [1][2] |
| Liu RCM/Oxidation | N-allyl-N-TBS-B-allyl chloride adduct | Grubbs' Catalyst, Pd/C | RT to 100 | 52 (over two steps) | [3] |
| Modular Ring-Opening | Cyclopropyl imine, Dibromoborane | ZnBr ₂ , DBU | 60-80 | up to 84 | [4][5] |

| Compound | Synthesis Method | ^1H NMR (δ , ppm) | ^{11}B NMR (δ , ppm) | Reference |
|-------------------------------------|----------------------|------------------------------------|---------------------------------------|-----------|
| N-TBS-B-Cl-1,2-azaborine | RCM/Oxidation | Not specified in detail | ~30-40 (broad) | [3] |
| N-H-B-ethyl-1,2-azaborine | Functionalization | Not specified in detail | Not specified in detail | [3] |
| 1,2,6-trisubstituted 1,2-azaborines | Modular Ring-Opening | Aromatic region (7-8) | ~30-35 | [5][8] |
| Parent 1,2-azaborine | Deprotection | 5.8-7.7 | 33.2 (d, $J = 109$ Hz) | [2][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of **1,2-azaborines**.

Protocol 1: Synthesis of N-TBS-B-Cl-1,2-azaborine via Ring-Closing Metathesis and Oxidation (Liu Group Methodology)[3]

Step 1: Preparation of N-allyl-N-TBS-B-allyl chloride adduct

- In a nitrogen-filled glove box, add triallylborane (6.70 g, 50.0 mmol) to an oven-dried 1 L round-bottom flask equipped with a stir bar.
- Add 250 mL of dichloromethane and seal the flask with a rubber septum.
- Cool the flask to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of N-(tert-butyldimethylsilyl)allylamine (8.57 g, 50.0 mmol) in 50 mL of dichloromethane via a syringe pump over 1 hour.

- Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
- Monitor the reaction by ^{11}B NMR until the starting material peak disappears and the product peak appears.
- Cool the reaction to -30 °C and add HCl solution (2.0 M in Et_2O , 25.0 mmol) dropwise.
- Stir for 1 hour while allowing the mixture to warm to room temperature.
- Remove the solvent under reduced pressure to obtain the crude product.

Step 2: One-pot Ring-Closing Metathesis and Oxidation

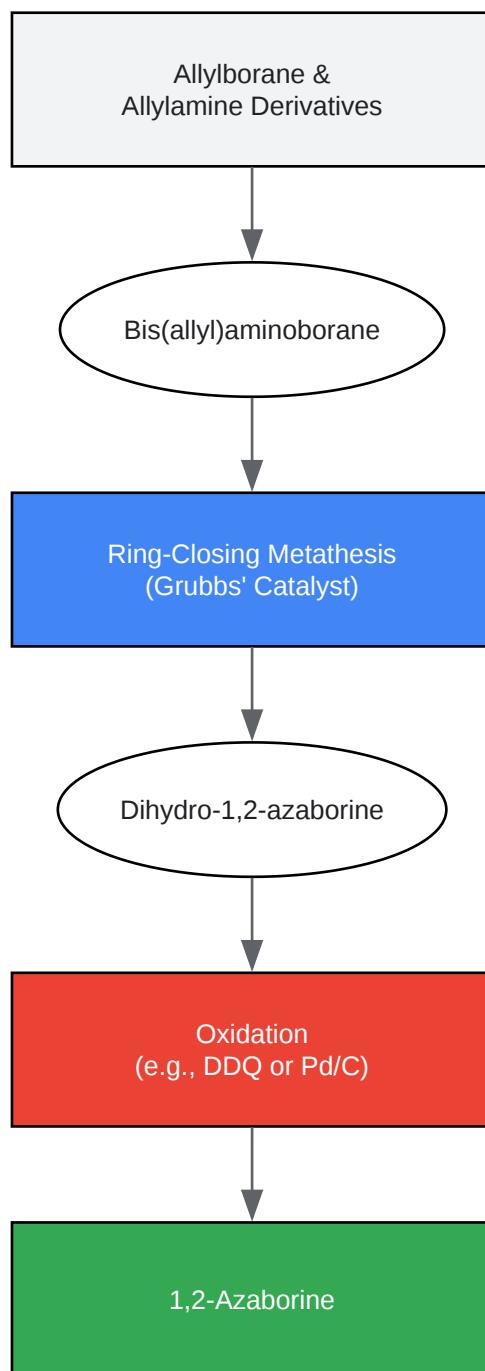
- In a glove box, dissolve the crude N-allyl-N-TBS-B-allyl chloride adduct (assuming 50.0 mmol) in 500 mL of toluene in an oven-dried 1 L round-bottom flask with a stir bar.
- Add Grubbs' first-generation catalyst (2.06 g, 2.50 mmol).
- Heat the reaction mixture at 80 °C for 16 hours.
- Cool the reaction to room temperature and add palladium on carbon (10 wt% Pd, 3.5 g, 3.3 mmol).
- Heat the mixture at 100 °C for 48 hours, monitoring the reaction by ^{11}B NMR.
- Cool the reaction to room temperature and filter the mixture through a pad of Celite.
- Wash the Celite pad with toluene.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain N-TBS-B-Cl-**1,2-azaborine** as a colorless liquid.

Protocol 2: Modular Synthesis of a 1,2,6-Trisubstituted 1,2-azaborine (Dong and Liu Groups Methodology)[4][5]

- In a nitrogen-filled glove box, charge an oven-dried 4-mL vial with the corresponding cyclopropyl imine (0.2 mmol, 1 equiv.) and $ZnBr_2$ (4.5 mg, 0.02 mmol, 10 mol%).
- Add dry chlorobenzene (1 mL).
- Add the dibromoborane (0.22 mmol, 1.1 equiv.).
- Tightly seal the vial and stir the mixture on a preheated pie-block at 60-80 °C for 4 hours.
- Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (90 μ L, 0.6 mmol, 3 equiv.).
- Continue stirring at the same temperature for 24 hours.
- Cool the reaction mixture to room temperature.
- Dilute the mixture with dichloromethane and pass it through a short plug of silica gel.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired 1,2,6-trisubstituted **1,2-azaborine**.

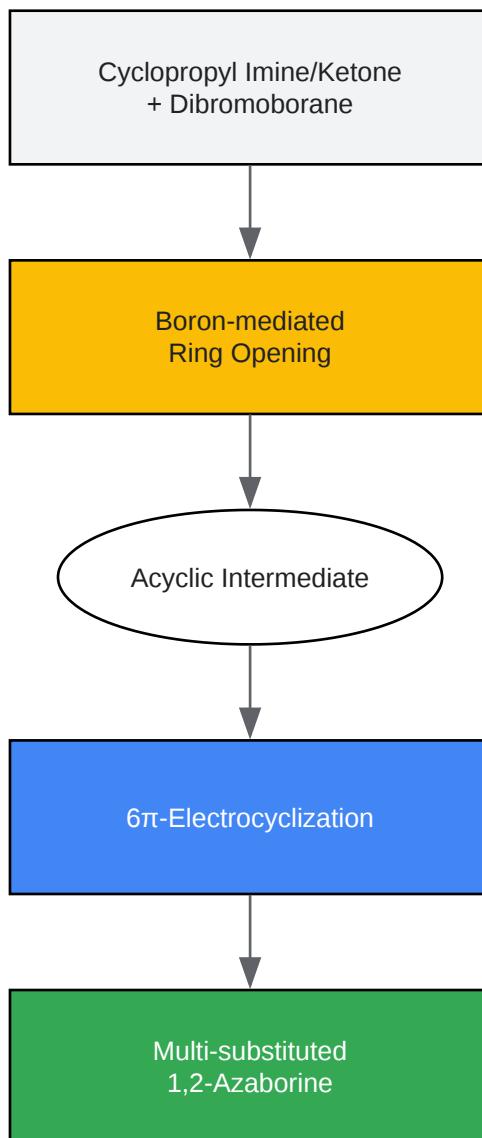
Signaling Pathways and Experimental Workflows

The synthesis of **1,2-azaborines** can be depicted as a series of interconnected chemical transformations.



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Caption: Workflow for Ring-Closing Metathesis based **1,2-Azaborine** Synthesis.



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Caption: Pathway for the Modular Synthesis of **1,2-Azaborines**.

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